molecular formula C17H19N3O2S B433901 5-(2-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one CAS No. 352666-58-1

5-(2-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B433901
CAS No.: 352666-58-1
M. Wt: 329.4g/mol
InChI Key: LMVGVVADKVLPKC-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol is a complex heterocyclic compound that features a unique combination of pyrido, thieno, and pyrimidin structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol typically involves multi-step reactions. One common method involves the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure . This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-(2-Methoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenyl)-7-methyl-1,2,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-ol is unique due to its specific combination of pyrido, thieno, and pyrimidin structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

352666-58-1

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4g/mol

IUPAC Name

5-(2-methoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C17H19N3O2S/c1-20-8-7-11-13(9-20)23-17-14(11)16(21)18-15(19-17)10-5-3-4-6-12(10)22-2/h3-6,15,19H,7-9H2,1-2H3,(H,18,21)

InChI Key

LMVGVVADKVLPKC-UHFFFAOYSA-N

SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=CC=C4OC

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=CC=C4OC

Origin of Product

United States

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